molecular formula C11H14N2O B175713 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- CAS No. 19499-82-2

1H-Indol-4-ol, 5-[(dimethylamino)methyl]-

Cat. No.: B175713
CAS No.: 19499-82-2
M. Wt: 190.24 g/mol
InChI Key: KKSZVYABMHMYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indol-4-ol, 5-[(dimethylamino)methyl]- is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a dimethylamino group attached to the indole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- typically involves the reaction of indole derivatives with dimethylamine. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid, which facilitates the installation of the dimethylamino group onto the indole ring .

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the indole ring and the attached functional groups.

Chemical Reactions Analysis

Types of Reactions: 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Quinonoid derivatives.

    Reduction: Saturated indole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

1H-Indol-4-ol, 5-[(dimethylamino)methyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- involves its interaction with various molecular targets. The dimethylamino group enhances its binding affinity to specific receptors, modulating signaling pathways and exerting biological effects. The compound can interact with enzymes, altering their activity and influencing metabolic processes .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    5-Methoxyindole: Another indole derivative with a methoxy group instead of a dimethylamino group.

    Tryptophan: An essential amino acid with an indole ring.

Uniqueness: 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- is unique due to the presence of the dimethylamino group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

5-[(dimethylamino)methyl]-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13(2)7-8-3-4-10-9(11(8)14)5-6-12-10/h3-6,12,14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSZVYABMHMYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C2=C(C=C1)NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601553
Record name 5-[(Dimethylamino)methyl]-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19499-82-2
Record name 5-[(Dimethylamino)methyl]-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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